molecular formula C10H11NO2 B12011419 3-(3-Aminophenyl)-2-methylprop-2-enoic acid CAS No. 103205-22-7

3-(3-Aminophenyl)-2-methylprop-2-enoic acid

Katalognummer: B12011419
CAS-Nummer: 103205-22-7
Molekulargewicht: 177.20 g/mol
InChI-Schlüssel: WCPNDHITXVUFFM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Aminophenyl)-2-methylprop-2-enoic acid is an organic compound that belongs to the class of aniline and substituted anilines It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-2-methylprop-2-enoic acid typically involves the reaction of 3-nitrobenzaldehyde with malonic acid in the presence of a base, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Aminophenyl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(3-Aminophenyl)-2-methylprop-2-enoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(3-Aminophenyl)-2-methylprop-2-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Aminophenylboronic acid: Similar in structure but contains a boronic acid group instead of a prop-2-enoic acid moiety.

    3-Aminobenzoic acid: Lacks the prop-2-enoic acid group and has a simpler structure.

    3-Nitrophenylacetic acid: Contains a nitro group instead of an amino group.

Uniqueness

3-(3-Aminophenyl)-2-methylprop-2-enoic acid is unique due to its combination of an amino group and a prop-2-enoic acid moiety, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Eigenschaften

CAS-Nummer

103205-22-7

Molekularformel

C10H11NO2

Molekulargewicht

177.20 g/mol

IUPAC-Name

3-(3-aminophenyl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C10H11NO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6H,11H2,1H3,(H,12,13)

InChI-Schlüssel

WCPNDHITXVUFFM-UHFFFAOYSA-N

Kanonische SMILES

CC(=CC1=CC(=CC=C1)N)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.